molecular formula C14H13NO2 B108422 N-(3-Methylphenyl)anthranilic acid CAS No. 16524-22-4

N-(3-Methylphenyl)anthranilic acid

Cat. No.: B108422
CAS No.: 16524-22-4
M. Wt: 227.26 g/mol
InChI Key: JODCQKTVDXZQEP-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)anthranilic acid (IUPAC name: 2-[(3-methylphenyl)amino]benzoic acid) is an anthranilic acid derivative characterized by a methyl group (-CH₃) substituted at the meta position of the phenyl ring attached to the anthranilic acid backbone (2-aminobenzoic acid). This compound is synthesized via copper-catalyzed amination of 2-chlorobenzoic acid with 3-methylaniline, yielding an 80% isolated product . Its structure has been confirmed by NMR spectroscopy, with distinct signals for the methyl group (δ = 2.39 ppm in $^1$H-NMR) and aromatic protons .

Anthranilic acid derivatives are recognized as pharmacophores due to their versatility in drug design, particularly in anti-inflammatory, analgesic, and ion channel modulation applications .

Properties

IUPAC Name

2-(3-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCQKTVDXZQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167869
Record name Anthranilic acid, N-(m-tolyl)-
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16524-22-4
Record name N-(3-Methylphenyl)anthranilic acid
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Record name Anthranilic acid, N-(m-tolyl)-
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Record name Anthranilic acid, N-(m-tolyl)-
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Record name 16524-22-4
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Biological Activity

N-(3-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. The information is drawn from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group on the phenyl ring attached to the anthranilic acid backbone. This structural modification can influence its biological activity by altering its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of anthranilic acid derivatives, including this compound.

  • Cell Line Studies : Research has shown that various anthranilic acid derivatives exhibit significant cytotoxicity against different cancer cell lines. For instance, a study reported that certain derivatives had IC50 values as low as 1.42 µM against A549 (human lung carcinoma), indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, flow cytometric analysis revealed that specific derivatives suppressed cell proliferation through apoptosis induction and G1/S phase arrest .

Antiviral Activity

This compound has also been investigated for its antiviral properties.

  • Zika Virus Inhibition : A synthetic derivative demonstrated significant inhibition of Zika virus (ZIKV) replication, reducing viral load by up to 96% at a concentration of 3 µM . This highlights the compound's potential as an antiviral agent.
  • Mechanisms : The antiviral activity may be attributed to interference with viral replication processes and host cell lipid metabolism, although further studies are needed to elucidate these mechanisms fully .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies.

  • In Vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain anthranilic acid derivatives exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus using agar-well diffusion methods .
  • Structure-Activity Relationship : The presence of specific substituents on the phenyl ring can enhance antibacterial activity, suggesting that modifications could lead to more effective antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies.

  • In Vivo Models : Inflammation models using carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory effects with certain derivatives showing up to 68.54% inhibition .
  • Potential Applications : These findings suggest that this compound could be beneficial in treating inflammatory conditions such as arthritis .

Summary of Biological Activities

Biological ActivityFindings
AnticancerIC50 values as low as 1.42 µM against A549 cells; induces apoptosis and cell cycle arrest.
AntiviralUp to 96% inhibition of ZIKV replication at 3 µM; potential interference with lipid metabolism.
AntibacterialEffective against E. coli and S. aureus; structure modifications enhance activity.
Anti-inflammatoryUp to 68.54% inhibition in rat models; potential for treating inflammatory diseases.

Scientific Research Applications

Pharmacological Properties

N-(3-Methylphenyl)anthranilic acid exhibits several pharmacological activities, making it a compound of interest in drug development. Here are some key properties:

  • Anti-inflammatory Activity : Similar to other anthranilic acid derivatives, this compound has shown potential anti-inflammatory effects. Research indicates that derivatives of anthranilic acid can inhibit inflammatory pathways, which is crucial in treating conditions such as arthritis and other inflammatory diseases .
  • Antiviral Activity : Recent studies have demonstrated that diarylamines derived from anthranilic acid can inhibit viral replication. For instance, a derivative similar to this compound was found to significantly reduce Zika virus (ZIKV) replication by interfering with post-entry stages of the virus lifecycle . This opens avenues for further research into its antiviral properties against other viruses.
  • Potential Anticancer Effects : Anthranilic acid derivatives have been explored as adjuncts in cancer treatment. A study identified certain derivatives that reduced the growth of pancreatic cancer cells by inhibiting specific protein interactions crucial for cancer cell proliferation . This suggests that this compound may also possess anticancer potential.

Synthesis and Derivatives

The synthesis of this compound involves straightforward organic reactions typical of anthranilic acid derivatives. The compound can be synthesized through:

  • Amination Reactions : The reaction of anthranilic acid with 3-methylphenyl groups through standard amination techniques can yield this compound.
  • Modification of Existing Derivatives : By modifying existing anthranilic acid derivatives, researchers can enhance the pharmacological profile and bioavailability of the compound.

Case Study 1: Anti-inflammatory Research

A study investigated the anti-inflammatory effects of various anthranilic acid derivatives, including this compound, using carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation markers compared to control groups, confirming its potential therapeutic use in managing inflammatory conditions .

Case Study 2: Antiviral Efficacy

In vitro studies on ZIKV showed that compounds derived from anthranilic acid could inhibit viral replication effectively. Specifically, a compound structurally related to this compound demonstrated over 99% inhibition of viral replication at optimal concentrations while maintaining cell viability above 88% . This finding highlights the compound's potential as a therapeutic agent against viral infections.

Industrial Applications

Beyond pharmacology, this compound may find applications in:

  • Dye Production : As an intermediate in the synthesis of azo dyes, it contributes to the textile industry.
  • Perfume Industry : Its derivatives are used to create fragrances that mimic natural scents like jasmine and orange .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of anthranilic acid derivatives is highly dependent on the type and position of substituents on the phenyl ring. Below is a detailed comparison of N-(3-Methylphenyl)anthranilic acid with key analogues:

Substituted Phenylanthranilic Acids
Compound Name Substituent (Position) Key Biological Activity IC₅₀/EC₅₀ (if applicable) References
This compound -CH₃ (meta) Synthetic intermediate; anti-inflammatory* N/A
N-(4-Methylphenyl)anthranilic acid -CH₃ (para) Ca²⁺-activated Cl⁻ channel (CaCC) blocker 55.3 μM
Flufenamic acid -CF₃ (meta) CaCC blocker, anti-inflammatory 35.4 μM
N-(4-Trifluoromethylphenyl)anthranilic acid -CF₃ (para) Potent CaCC blocker 6.0 μM
N-(4-Nitrophenyl)anthranilic acid -NO₂ (para) CaCC blocker 17.8 μM
Mefenamic acid -CH₃ (2,3-dimethyl) Analgesic, anti-inflammatory N/A
Tranilast 3,4-dimethoxycinnamoyl Anti-allergic, anti-fibrotic N/A

Key Observations :

Substituent Position: Para-substituted derivatives (e.g., -CF₃ or -NO₂ at para) exhibit significantly higher potency in CaCC blockade than meta- or ortho-substituted analogues. For example, N-(4-Trifluoromethylphenyl)anthranilic acid (IC₅₀ = 6.0 μM) is 6-fold more potent than flufenamic acid (meta-CF₃; IC₅₀ = 35.4 μM) . Methyl groups at the para position (N-(4-Methylphenyl)anthranilic acid) show moderate CaCC blocking activity (IC₅₀ = 55.3 μM), suggesting that electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance target binding compared to electron-donating groups (-CH₃) .

Anti-inflammatory Activity: Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is clinically used for allergic disorders due to its inhibition of mast cell degranulation . Its dimethoxycinnamoyl group enhances steric bulk and receptor selectivity compared to simpler methyl-substituted derivatives. Mefenamic acid (2,3-dimethyl substitution) is a non-steroidal anti-inflammatory drug (NSAID) with COX-2 inhibitory activity, highlighting how alkyl substituents modulate cyclooxygenase selectivity .

Structural Flexibility :

  • This compound lacks the strong electron-withdrawing groups or extended conjugated systems (e.g., cinnamoyl in Tranilast) that enhance binding to targets like CaCC or inflammatory enzymes. Its meta-methyl group may optimize lipophilicity without introducing steric hindrance, making it a versatile intermediate for further derivatization .
Metal Complexes and Derivatives

Anthranilic acid derivatives often form metal complexes with enhanced bioactivity. For example:

  • CBA ligand complexes ([N-(4-chlorobenzoylamino)-thioxomethyl]anthranilic acid) with Mn, Co, or Cu exhibit α-glucosidase inhibitory activity, relevant for diabetes management .
  • Trifluorinated anthranilic acid complexes (e.g., with Co or Zn) show cytotoxicity against cancer cells (A549, HeLa) via induction of oxidative stress .

Q & A

Q. What are the common synthetic routes for preparing N-(3-Methylphenyl)anthranilic acid and its derivatives?

this compound derivatives are typically synthesized via Ullmann coupling or copper-catalyzed cross-coupling reactions. For example, copper-catalyzed amination of 2-chlorobenzoic acids with substituted anilines (e.g., 3-methylaniline) yields anthranilic acid derivatives in high yields (up to 99%) without requiring acid protection . Ionic liquids can enhance reaction efficiency in modified Ullmann protocols .

Q. What pharmacological properties are associated with this compound?

This compound exhibits anti-inflammatory and immunomodulatory effects. For instance, structurally similar derivatives like N-(3,4-dimethoxycinnamoyl)anthranilic acid (3,4-DAA) reversed paralysis in murine models of multiple sclerosis by suppressing proinflammatory cytokines . Anthranilic acid derivatives also show TRPM2 channel-blocking activity, with 3-MFA (this compound) demonstrating higher selectivity compared to flufenamic acid (FFA) .

Q. Which analytical techniques are critical for characterizing this compound?

X-ray crystallography, NMR (¹H, ¹³C, and ¹⁵N), and IR spectroscopy are standard for structural elucidation. Computational methods (e.g., B3LYP/6-31G(d)) validate molecular geometry and vibrational frequencies . For copolymers, XPS and DSC reveal doping effects and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Fischer indolisation of N-(α-ketoacyl)anthranilic acids?

Key factors include solvent choice (acetic acid or acetonitrile) and acid catalysts (e.g., Bi(NO₃)₃·5H₂O). Refluxing in acetic acid without additives maximizes yields of 2-(indol-2-carboxamido)benzoic acids (up to 92%). Competing pathways (e.g., 3,1-benzoxazin-4-one formation) require careful monitoring via NMR to identify by-products .

Q. What strategies address contradictions in biological activity data for anthranilic acid derivatives?

Discrepancies in TRPM2 channel inhibition (e.g., off-target effects of FFA vs. 3-MFA selectivity) necessitate comparative pharmacological profiling. Dose-response assays and calcium imaging can differentiate direct channel blocking from indirect mechanisms . COMPARE analysis of NCI-60 screening data helps correlate structural motifs with antiproliferative activity .

Q. How do structural modifications influence the anticancer efficacy of anthranilic acid derivatives?

Introducing pyridinyl or trifluoromethyl groups enhances in vitro potency. For example, pyridinyl ester derivatives exhibit GI₅₀ values <10⁻⁷ M in tumor cell lines. However, in vivo efficacy in xenograft models may require pharmacokinetic optimization (e.g., bioavailability and metabolic stability) .

Q. What experimental designs are recommended for evaluating anti-inflammatory activity in vivo?

Use autoimmune models like experimental autoimmune encephalomyelitis (EAE) for neuroinflammation. Administer compounds orally (e.g., 3,4-DAA at 50 mg/kg/day) and assess clinical scores, cytokine levels (IFN-γ, IL-17), and histopathology .

Methodological Considerations

Q. How to resolve competing reaction pathways in anthranilic acid synthesis?

Competing amide hydrolysis or benzoxazinone formation can be minimized by controlling pH and reaction time. For example, aqueous acidic conditions promote anthranilic acid recovery, while anhydrous acetic acid favors indolisation .

Q. What computational tools aid in predicting the bioactivity of anthranilic acid derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict vibrational spectra and molecular stability. Molecular docking against targets like TRPM2 or IDO enzymes can guide rational design .

Data Interpretation Challenges

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Poor correlation often stems from metabolic degradation or inadequate tissue penetration. Use pharmacokinetic studies (e.g., plasma half-life, metabolite profiling) and formulations (e.g., nanoparticles) to bridge gaps .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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